molecular formula C5H9ClF3NS B2962342 5-(Trifluoromethyl)thiolan-3-amine;hydrochloride CAS No. 2413883-46-0

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride

Cat. No. B2962342
CAS RN: 2413883-46-0
M. Wt: 207.64
InChI Key: FMBZHJGKEYGRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)thiolan-3-amine hydrochloride is a chemical compound with the CAS Number: 2413883-46-0 . It has a molecular weight of 207.65 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)thiolan-3-amine hydrochloride is a powder at room temperature . It has a molecular weight of 207.65 .

Scientific Research Applications

Fatty Acid-Derived Renewable Polyamides

A study by Türünç et al. (2012) explored the synthesis of new fatty acid-derived amine functional monomers through the thiol–ene addition reaction, leading to the production of renewable polyamides and copolyamides with good properties. This research demonstrates the application of amine derivatives in creating environmentally friendly materials with adjustable thermal and solubility properties (Oǧuz Türünç, M. Firdaus, G. Klein, M. Meier, 2012).

Radical Transfer Hydroamination

Guin et al. (2007) described the use of aminated cyclohexadienes in radical transfer hydroaminations, employing thiols as polarity reversal catalysts. This process allows for the synthesis of 1-aminated-2,5-cyclohexadienes, highlighting the role of amines in facilitating selective and efficient chemical reactions (Joyram Guin, C. Mück‐Lichtenfeld, S. Grimme, A. Studer, 2007).

Reductive Amination of Aldehydes and Ketones

Abdel-Magid et al. (1996) presented sodium triacetoxyborohydride as a reducing agent for the reductive amination of aldehydes and ketones, showcasing the widespread applicability of amines in synthesizing a variety of substrates, including primary and secondary amines (A. Abdel-Magid, K. Carson, B. D. Harris, C. Maryanoff, R. Shah, 1996).

Synthesis and Characterization of Homo- and Heterodinuclear Complexes

Research by Kersting et al. (1999) on the synthesis of dinuclear complexes of Fe, Co, and Ni using a novel amine-thiolate ligand demonstrates the application of amines in the field of inorganic chemistry, particularly in the preparation of complexes with potential applications in catalysis and materials science (B. Kersting, D. Siebert, D. Volkmer, M. Kolm, C. Janiak, 1999).

Difluoromethyl Bioisostere

Zafrani et al. (2017) explored the concept of the difluoromethyl group acting as a bioisostere of hydroxyl, thiol, or amine groups. This study highlights the significance of functional group modification in drug design, showing that difluoromethyl groups can mimic the hydrogen bonding capabilities of more traditional functional groups, offering insights into the rational design of drugs (Y. Zafrani, Dina Yeffet, G. Sod-Moriah, Anat Berliner, Dafna Amir, D. Marciano, E. Gershonov, Sigal Saphier, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-(trifluoromethyl)thiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NS.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h3-4H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASQTGHPSBWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiolan-3-amine;hydrochloride

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